Methyl 2-cyano-5-fluoronicotinate
Description
Methyl 2-cyano-5-fluoronicotinate is a fluorinated pyridine derivative with a cyano group at the 2-position and a fluorine atom at the 5-position of the nicotinic acid methyl ester backbone. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.13 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive cyano group, which facilitates further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
IUPAC Name |
methyl 2-cyano-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHBKBPBFCFERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745247 | |
| Record name | Methyl 2-cyano-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-37-6 | |
| Record name | 3-Pyridinecarboxylic acid, 2-cyano-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356110-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyano-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-5-fluoronicotinate typically involves the reaction of 2-cyano-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with optimizations for yield and purity . The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-5-fluoronicotinic acid.
Reduction: 2-amino-5-fluoronicotinate.
Scientific Research Applications
Methyl 2-cyano-5-fluoronicotinate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its structural similarity to biologically active nicotinic acid derivatives.
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-5-fluoronicotinate involves its interaction with specific molecular targets, depending on the context of its use. In pharmaceutical research, it may act by binding to enzymes or receptors, modulating their activity . The presence of the cyano and fluorine groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-cyano-5-fluoronicotinate and its analogs:
Detailed Analysis of Substituent Effects
Electronic and Steric Effects
- Cyano Group (this compound): The electron-withdrawing cyano group increases electrophilicity at the pyridine ring, making it reactive toward nucleophilic substitution or cross-coupling reactions. This property is advantageous in synthesizing complex molecules for drug discovery .
- Amino Group (Methyl 2-amino-5-fluoronicotinate): The electron-donating amino group improves solubility in polar solvents and enables participation in hydrogen bonding, which is critical for biological activity in pharmaceuticals .
- Halogen Substituents (Cl, Br, F) :
Ester Group Variations
- Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 2-amino-5-fluoronicotinate) exhibit slightly higher molecular weights and improved volatility compared to methyl esters, which can influence purification and formulation processes .
- tert-Butyl Esters (tert-Butyl 2-cyano-5-fluoronicotinate): Bulkier tert-butyl esters offer steric protection to reactive groups, improving stability under acidic or basic conditions .
Biological Activity
Methyl 2-cyano-5-fluoronicotinate (MCF) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the following chemical structure:
- Molecular Formula : C₉H₆FNO₂
- IUPAC Name : Methyl 2-cyano-5-fluoropyridine-3-carboxylate
The presence of the cyano and fluorine groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of MCF can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies have indicated that MCF may exhibit:
- Antiviral Activity : MCF has shown promise as an inhibitor of HIV-1 integrase, which is crucial for the viral replication cycle. In vitro assays demonstrated that MCF has significant inhibitory effects on integrase activity, suggesting its potential as an antiviral agent .
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing moderate antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Efficacy in Biological Assays
Several studies have evaluated the efficacy of MCF through various biological assays:
Case Studies
- Antiviral Efficacy Study : A study conducted by researchers at the National Institutes of Health demonstrated that MCF exhibited potent antiviral activity against HIV-1 integrase with an IC₅₀ value of 0.19 µM. This study utilized both wild-type and mutant forms of the integrase enzyme, confirming the compound's broad-spectrum efficacy against resistant strains .
- Antimicrobial Activity Assessment : In a separate investigation, MCF was tested against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that MCF possessed moderate antibacterial properties, particularly effective against gram-positive bacteria. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in infectious diseases .
- Cytotoxicity Evaluation : A cytotoxicity assessment performed on human cell lines revealed that MCF exhibited low cytotoxicity (>50 µM), suggesting that it could be developed into a safe therapeutic agent with minimal side effects. This finding is critical for its consideration in drug development pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
